molecular formula C22H25N3O5S B2872718 3-(3,4-dimethoxyphenethyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1005286-88-3

3-(3,4-dimethoxyphenethyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2872718
CAS RN: 1005286-88-3
M. Wt: 443.52
InChI Key: XCYGEZPDFCZRBO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a phenethyl group, which is a common motif in organic chemistry and biochemistry. The presence of the nitro group suggests that it could have potential as an explosive or as a pharmaceutical .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .

Scientific Research Applications

Antioxidant and Neuroprotective Agent

The compound’s structure indicates potential antioxidant properties, which could be harnessed in neuroprotective treatments. Oxidative stress is implicated in various neurodegenerative diseases, and compounds that can mitigate this stress are valuable in the development of therapies for conditions such as Alzheimer’s and Parkinson’s disease .

Anti-inflammatory Applications

Due to the presence of a nitro group, the compound may exhibit anti-inflammatory activity. This could be particularly useful in the development of new medications for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The heterocyclic components within the compound’s structure suggest it may have antimicrobial properties. This could lead to the development of new antibiotics or antiseptics, especially in an era where antibiotic resistance is a growing concern .

Cancer Research

Compounds with similar structures have been shown to possess antitumor activities. Therefore, this compound could be a candidate for the development of new chemotherapeutic agents or as a scaffold for drug development targeting specific cancer cell lines .

Agricultural Applications

The structural complexity of the compound suggests potential use in agriculture, possibly as a pesticide or herbicide. Its efficacy in this field would need to be explored through empirical studies to determine its safety and effectiveness .

Chemical Synthesis and Drug Design

The compound could serve as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure could be utilized in the design of new drugs, with modifications to enhance desired properties such as solubility, efficacy, and specificity .

Future Directions

Future research on this compound would likely involve determining its physical and chemical properties, synthesizing it in the lab, and testing its reactivity. If it were a drug candidate, it would also need to be tested for biological activity and toxicity .

properties

IUPAC Name

10-[2-(3,4-dimethoxyphenyl)ethyl]-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-13-20-16-12-15(25(26)27)6-8-17(16)30-22(13,2)24(21(31)23-20)10-9-14-5-7-18(28-3)19(11-14)29-4/h5-8,11-13,20H,9-10H2,1-4H3,(H,23,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYGEZPDFCZRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)CCC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenethyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

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